molecular formula C17H15ClN4O B6454617 N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549034-37-7

N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454617
CAS No.: 2549034-37-7
M. Wt: 326.8 g/mol
InChI Key: SNAQDNMJFDDMIE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide, also known as CPMP, is a novel anti-cancer agent that has been studied for its potential in the treatment of various types of cancers. CPMP is a member of the imidazopyridine class of drugs and is structurally related to the drug temozolomide. CPMP has been studied for its ability to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in various cancer models.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an enzyme involved in DNA replication and maintenance and its inhibition leads to the accumulation of DNA damage and cell death. In addition, this compound has been found to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression and is often overexpressed in cancer cells.
Biochemical and Physiological Effects
This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and maintenance. In addition, this compound has been found to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2). This compound has also been found to induce apoptosis and inhibit angiogenesis in various cancer models.

Advantages and Limitations for Lab Experiments

The major advantage of N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is its ability to inhibit topoisomerase II and CDK2 activity. This makes it an attractive candidate for the treatment of various types of cancers. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a novel compound and its long-term safety and efficacy have not been established. In addition, this compound is not commercially available and must be synthesized in the laboratory.

Future Directions

Future research should focus on further elucidating the mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide and its potential for the treatment of various types of cancer. In addition, further studies should be conducted to evaluate the long-term safety and efficacy of this compound and to investigate its potential for the treatment of other diseases such as diabetes, atherosclerosis, and Alzheimer’s disease. Finally, further studies should be conducted to develop more efficient methods for the synthesis of this compound.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can be synthesized by the reaction of 5-chloro-2-methylphenyl isocyanate with 2-cyclopropyl-1H-imidazole-4-carboxylic acid. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature for 24-48 hours and yields a white solid.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential in the treatment of various types of cancers. In particular, this compound has been studied for its ability to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in various cancer models. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties and may be useful in the treatment of diseases such as diabetes, atherosclerosis, and Alzheimer’s disease.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-10-2-5-12(18)8-14(10)20-17(23)13-6-7-16-19-15(11-3-4-11)9-22(16)21-13/h2,5-9,11H,3-4H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAQDNMJFDDMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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